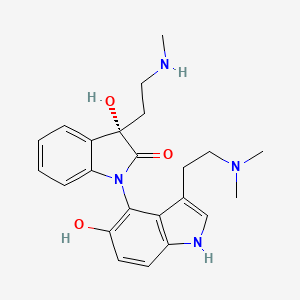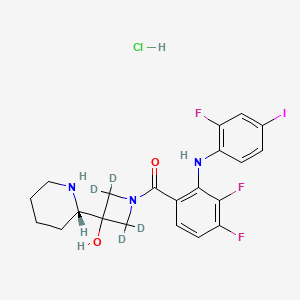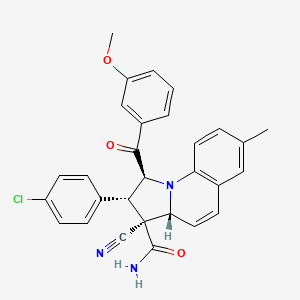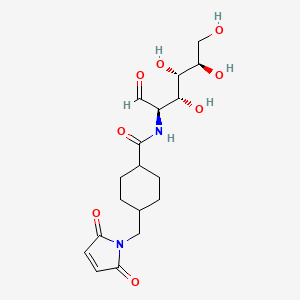
Glucose-malemide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucose-malemide is a glycoconjugate consisting of a glucose molecule and a maleimide group of a linker molecule. This compound is primarily used in the preparation of glucose-responsive insulin delivery compositions, thereby conjugating glucose to insulin . The unique structure of this compound allows it to play a significant role in various biochemical and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glucose-malemide involves the conjugation of a glucose molecule with a maleimide group through a linker. The maleimide group is typically introduced via a Michael addition reaction between the maleimide (acceptor) and a thiolate (donor) . This reaction is highly selective and efficient, making it suitable for the preparation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .
Analyse Des Réactions Chimiques
Types of Reactions
Glucose-malemide undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group readily participates in Michael addition reactions with thiol groups, forming stable thiosuccinimide products.
Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, leading to the formation of malic amides.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include thiosuccinimide complexes and malic amides, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Glucose-malemide has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation techniques to attach glucose molecules to proteins and other biomolecules.
Medicine: Investigated for its potential in targeted drug delivery and diagnostic applications.
Industry: Utilized in the production of biosensors and other analytical devices for glucose detection.
Mécanisme D'action
The mechanism of action of glucose-malemide involves its ability to form stable conjugates with thiol groups on proteins and other biomolecules. This is achieved through a Michael addition reaction, where the maleimide group acts as the acceptor and the thiolate acts as the donor . The resulting thiosuccinimide complex is stable and can be used for various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleimide: A parent compound of glucose-malemide, used in various bioconjugation applications.
3,4-Disubstituted Maleimides: These compounds exhibit similar reactivity and are used in pharmaceutical and dye industries.
Uniqueness
This compound is unique due to its ability to conjugate glucose to insulin, making it highly valuable in the development of glucose-responsive insulin delivery systems . This property sets it apart from other maleimide derivatives, which may not have the same specificity or application potential.
Propriétés
Formule moléculaire |
C18H26N2O8 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H26N2O8/c21-8-12(16(26)17(27)13(23)9-22)19-18(28)11-3-1-10(2-4-11)7-20-14(24)5-6-15(20)25/h5-6,8,10-13,16-17,22-23,26-27H,1-4,7,9H2,(H,19,28)/t10?,11?,12-,13+,16+,17+/m0/s1 |
Clé InChI |
WGCWWZIZUDJXPC-WYDHFJRPSA-N |
SMILES isomérique |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



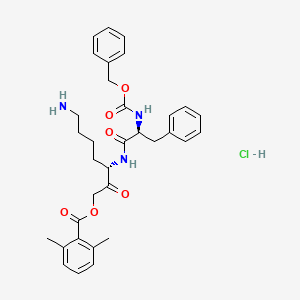

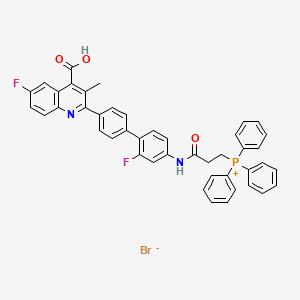

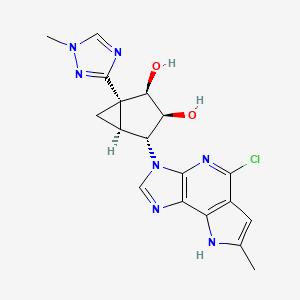
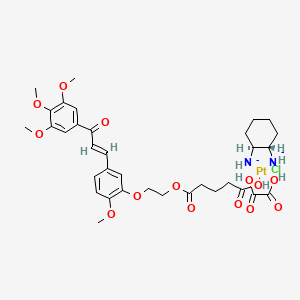
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)

